6-chloro-1H-indol-4-amine
Description
Significance of Indole (B1671886) Scaffolds in Modern Medicinal Chemistry and Chemical Biology
The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of medicinal chemistry and drug discovery. nih.govijpsr.com Its remarkable versatility is demonstrated by its presence in a wide array of natural products, alkaloids, and essential biomolecules, making it a highly successful pharmacophore in the development of new drugs. nih.govbohrium.com The structural importance of indoles is highlighted by their role in vital neurotransmitters like serotonin (B10506) and melatonin, which are derived from the indole-containing amino acid tryptophan. nih.govpcbiochemres.com
The indole nucleus is a fundamental component of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory agents like Indomethacin, antiviral drugs such as Arbidol, and antihypertensive medications. pcbiochemres.comajchem-b.com The broad pharmacological profile of indole derivatives encompasses anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective activities. nih.gov This wide range of biological effects stems from the ability of the indole ring to interact with various biological targets, often through hydrogen bonding involving the nitrogen atom. researchgate.net The adaptability of the indole scaffold allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's properties to enhance efficacy, selectivity, and pharmacokinetic profiles, thus solidifying its status as a critical tool in the creation of innovative medicines. nih.govnih.gov
Overview of Halogenated and Amino-Substituted Indoles in Pharmaceutical Research
The strategic placement of halogen atoms and amino groups on the indole scaffold profoundly influences its biological and chemical properties, a concept widely exploited in pharmaceutical research. Halogenation, in particular, can significantly enhance the biological activity of natural products and synthetic compounds. nih.gov The introduction of halogens like chlorine or bromine can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes, and can enhance its binding affinity to target proteins. nih.govontosight.ai Research has shown that halogenation of the indole ring can lead to potent antimicrobial, anticancer, and kinase inhibitory activities. nih.govontosight.ai For instance, studies on meridianins, a class of marine-derived indole alkaloids, revealed that bromine substitution at specific positions on the indole ring was crucial for their inhibitory activity against cyclin-dependent kinases (CDKs). nih.gov Halogenated indoles have also been found to be effective in eradicating bacterial persister cells and biofilms, offering a potential strategy to combat antibiotic resistance. researchgate.net
Similarly, amino-substituted indoles are of great interest in medicinal chemistry. The amino group can serve as a key hydrogen bond donor or acceptor, facilitating strong interactions with biological targets. It also provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries. acs.orgopenmedicinalchemistryjournal.com Aminoindoles are integral to the development of various therapeutic agents, including kinase inhibitors. The synthesis of substituted 7-aminoindoles, for example, has been pursued to create libraries for drug discovery, leveraging the amino group for further functionalization. acs.org The combination of a halogen and an amino group on the indole ring, as seen in 6-chloro-1H-indol-4-amine, creates a synthetically versatile building block with potential for developing targeted therapies. vulcanchem.com
Research Context of this compound and its Derivatives
This compound serves primarily as a key intermediate or building block in the synthesis of more complex, biologically active molecules. fluorochem.co.ukbldpharm.com While data on the direct biological activity of the compound itself is limited, its structural motifs are present in compounds investigated for various therapeutic applications, particularly as kinase inhibitors. The 4-amino indole portion is a recognized pharmacophore, and the 6-chloro substituent is used to modulate the electronic and steric properties of the molecule to achieve desired activity and selectivity.
Research efforts have focused on utilizing precursors like 6-chloro-4-nitro-1H-indole, which can be reduced to form this compound. chemscene.comresearchgate.net This amine can then be further elaborated. For example, derivatives of 6-chloro-indole have been synthesized and investigated for their potential as direct activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK), with potential applications in treating conditions like diabetic nephropathy. acs.org In one study, 5-bromo-6-chloro-indole was used as a starting material to synthesize a series of 6-chloro-indole derivatives, demonstrating the utility of this scaffold in building complex molecules. acs.org
Derivatives incorporating the 6-chloro-indole structure have also been explored as receptor-interacting protein kinase 1 (RIPK1) inhibitors and for the treatment of human papillomavirus (HPV) infections. researchgate.netacs.org The synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potent anti-HPV agent, originates from a 6-chloro-substituted carbazole (B46965) (a related indole structure), highlighting the importance of this substitution pattern in achieving therapeutic efficacy. acs.org
The following tables summarize key research findings on derivatives that share the core structural features of this compound, illustrating their role in the development of potential therapeutic agents.
Table 1: Research on 6-Chloro-Indole Derivatives as Kinase Inhibitors
| Derivative Class | Target Kinase | Therapeutic Area | Key Findings | Reference(s) |
|---|---|---|---|---|
| 6-Chloro-5-aryl-1H-indole-3-carboxylic acids | AMPK | Diabetic Nephropathy | Optimization of an indazole hit led to the identification of PF-06409577, a potent and orally available AMPK activator. | acs.org |
| 5-(Indolin-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines | RIPK1 | Tumor Metastasis, Inflammation | Compound 22b was identified as a potent RIPK1 inhibitor with excellent anti-metastasis activity in a melanoma model. | researchgate.net |
Table 2: Synthesis and Application of 6-Chloro-Indole Analogs
| Compound Name | Application | Synthetic Strategy | Notable Outcome | Reference(s) |
|---|---|---|---|---|
| N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide | Treatment of HPV Infections | Asymmetric reductive amination of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one. | A practical, scalable synthesis was developed for multi-kilogram production of the target compound. | acs.org |
These studies underscore the value of the this compound framework as a foundational element for constructing targeted therapeutic agents. Its utility in medicinal chemistry continues to be explored, particularly in the synthesis of kinase inhibitors and other complex heterocyclic compounds.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQESCKJRCSIUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591872 | |
| Record name | 6-Chloro-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431046-15-0 | |
| Record name | 6-Chloro-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Investigations and Biological Activity Spectrum of 6 Chloro 1h Indol 4 Amine Derivatives
Anticancer Research Applications
Derivatives based on halogenated indole (B1671886) and indazole structures have demonstrated considerable potential as anticancer agents. researchgate.net Research has shown that these compounds can affect cancer cells through various mechanisms, including inhibiting their growth, inducing programmed cell death, and interfering with critical signaling pathways.
The antiproliferative activity of indole and indazole derivatives has been evaluated against a variety of human cancer cell lines. Studies have shown that specific structural modifications to the core molecule can lead to potent growth inhibitory effects.
For instance, a series of 1H-indazole-3-amine derivatives were tested for their inhibitory activities against several human cancer cell lines. nih.gov Among them, compound 6o showed a promising inhibitory effect against the chronic myeloid leukemia cell line (K562) with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov Notably, this compound displayed selectivity, with a higher IC50 value (33.2 µM) against normal HEK-293 cells, suggesting a lower toxicity profile for non-cancerous cells. nih.gov
In another study, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives were evaluated for their anticancer effects. nih.gov Compounds 4g , 4a , and 4c exhibited potent activity against the HCT-116 colon cancer cell line, with IC50 values of 7.1 µM, 10.5 µM, and 11.9 µM, respectively. nih.gov Furthermore, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f ) demonstrated significant antiproliferative activity against the HCT116 colorectal cancer cell line with an IC50 of 14.3 µM, while showing no cytotoxicity in normal lung fibroblast cells (MRC5) at concentrations up to 100 μM. researchgate.net
Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have also been assessed for their antiproliferative activities. mdpi.com These compounds were tested against a panel of tumor cell lines, including CaCo-2, MCF-7, CCRF-CEM, Hut78, THP-1, and Raji. mdpi.com Additionally, certain indole-based benzenesulfonamides, such as A6 (N-(4-sulfamoylphenyl)-1H-indole-5-carboxamide) and A15 (N-(1H-indol-5-yl)-4-sulfamoylbenzamide), have been shown to suppress the tumor growth of MCF-7 and SK-BR-3 breast cancer cells. mdpi.com
| Compound | Cancer Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.gov |
| Compound 4g | HCT-116 (Colon) | 7.1 µM | nih.gov |
| Compound 4a | HCT-116 (Colon) | 10.5 µM | nih.gov |
| Compound 4c | HCT-116 (Colon) | 11.9 µM | nih.gov |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal) | 14.3 µM | researchgate.net |
A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research has confirmed that certain indole derivatives can trigger this process in cancer cells.
For example, compound 6o , a 1H-indazole-3-amine derivative, was found to induce apoptosis in K562 cells in a concentration-dependent manner. nih.gov Further investigation suggested that its mechanism may involve the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov Similarly, active 2-(thiophen-2-yl)-1H-indole derivatives were found to cause cell cycle arrest at the S and G2/M phases. nih.gov This cell cycle disruption is often a precursor to apoptosis. mdpi.com
In a study on 5-chloro-indole-2-carboxamide derivatives, compounds 5f and 5g were evaluated for their ability to initiate the apoptosis cascade. nih.gov These compounds were found to significantly increase the levels of caspase-3, a key executioner enzyme in apoptosis, in the Panc-1 human pancreatic cancer cell line. nih.gov The activity of these compounds as caspase-3 activators suggests they function as potent inducers of apoptosis. nih.gov The induction of a subG0/G1 peak in flow cytometry analysis of cells treated with certain 7-chloro-4-aminoquinoline-benzimidazole hybrids also indicates DNA fragmentation and cell death, likely through apoptosis. mdpi.com
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov The indole scaffold is a key component of many kinase inhibitors. nih.gov
Derivatives of 5-chloro-indole have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently implicated in cancer. nih.gov Specifically, certain pyrido[3,4-b]indol-1-ones and 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have been developed as inhibitors of both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M. nih.gov
The pyrazole moiety, often found in conjunction with indole-like structures in medicinal chemistry, is also a privileged scaffold for developing kinase inhibitors. mdpi.com Pyrazole-based compounds have been reported as inhibitors of various kinases, including Aurora A kinase and Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle progression. nih.gov For example, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment that interacts with the hinge region of tyrosine kinases. nih.gov Molecular docking studies of a 7-chloro-4-aminoquinoline-benzimidazole hybrid, compound 12d , suggested it could bind effectively to the active site of the c-Src kinase. mdpi.com
Antiviral Activity Studies
In addition to their anticancer properties, indole derivatives have been explored for their potential as antiviral agents against a range of human pathogens. nih.govnih.gov
The Hepatitis C virus (HCV) is a major cause of chronic liver disease worldwide. nih.gov In the search for new treatments, a library of small molecules was screened, leading to the identification of a compound with an N-protected indole scaffold as a novel anti-HCV inhibitor. nih.gov
Subsequent structure-activity relationship (SAR) studies led to the development of more potent derivatives. The racemic inhibitor 10m showed good anti-HCV activity with a 50% effective concentration (EC50) of 1.02 µM. nih.gov Further research revealed that the R-enantiomer, (R)-10m , possessed even better anti-HCV potency (EC50 = 0.72 µM) and lower cytotoxicity. nih.gov Mechanistic studies indicated that these N-protected indole scaffold derivatives interfere with the viral entry step of the HCV life cycle. nih.gov
Another study identified the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole chemical scaffold as an inhibitor of HCV replication for genotypes 1b and 2a. nih.gov The most potent compound from this series, compound 39 , displayed EC50 values of 7.9 µM and 2.6 µM against genotypes 1b and 2a, respectively. nih.gov
| Compound | HCV Genotype | Activity (EC50) | Source |
|---|---|---|---|
| Racemic 10m | Not Specified | 1.02 µM | nih.gov |
| (R)-10m | Not Specified | 0.72 µM | nih.gov |
| Compound 39 | 1b | 7.9 µM | nih.gov |
| Compound 39 | 2a | 2.6 µM | nih.gov |
Human papillomavirus (HPV) is a primary etiological factor for cervical cancer, with the viral oncoprotein E7 playing a crucial role in carcinogenesis. nih.gov Research into compounds that can interfere with HPV-related pathways is a key strategy for developing new therapies.
A series of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives were designed and evaluated for their anti-tumor activities in the context of HPV. nih.gov The most promising compound, H1 , demonstrated specific and potent anti-proliferation ability against HPV18-positive HeLa cells, with an IC50 of 380 nM. nih.gov Interestingly, H1 did not show significant activity against the HPV16-positive SiHa cell line. nih.gov Further studies revealed that H1 could induce a G1 phase cell cycle blockage and repress transcription associated with the E7 oncoprotein pathway. nih.gov
In other research, small molecules targeting a phosphorylated intrinsically disordered region (IDR) of the cellular protein BRD4 were identified through high-throughput screening. nih.gov These compounds were shown to inhibit the interaction between phospho-BRD4 and the HPV-encoded E2 protein, thereby suppressing differentiation-associated HPV genome replication in keratinocytes. nih.gov Additionally, some 1,3-oxazole-4-carbonitrile derivatives have been synthesized and evaluated for their activity against HPV types 11, 16, and 18. nanobioletters.com
Antimicrobial and Anti-infective Potentials
Derivatives of the 6-chloro-indole scaffold have demonstrated significant potential as antimicrobial and anti-infective agents. The presence and position of the halogen atom on the indole ring are often critical for the efficacy of these compounds. Modifications of the core structure have led to the development of derivatives with specific efficacy against bacteria, fungi, mycobacteria, and malarial parasites.
The antibacterial activity of chloro-indole derivatives has been an area of active research. Studies have shown that halogenation of the indole ring can significantly influence antibacterial potency. For instance, substitution with a halogen at the C6 position has been found to confer moderate antibacterial activity. The electronegativity of the halogen atom may facilitate interactions with electrophilic atoms of amino acids in bacterial cellular receptor proteins, potentially interfering with the bacterial membrane's architecture.
A series of aminoguanidyl indole derivatives demonstrated that both Gram-positive and Gram-negative bacteria exhibited similar susceptibility to these compounds. The research highlighted that the position of the halogen atom is a critical determinant of the compound's efficacy. In one study assessing halogenated indoles against Vibrio parahaemolyticus, substitution of a halogen at the C6 position resulted in moderate antibacterial activity, while substitutions at the C4 and C5 positions were found to be more essential for eradicating bacterial growth.
Table 1: Antibacterial Activity of Selected Halogenated Indole Derivatives
| Compound Class | Bacterial Strain | Activity/Observation | Reference |
|---|---|---|---|
| Halogenated Indoles | Vibrio parahaemolyticus | Substitution at C6 exhibited moderate antibacterial activity. | |
| Aminoguanidyl Indole Derivatives | Gram-positive & Gram-negative bacteria | Halogen atom position is critical for efficacy. |
The development of novel antifungal agents is crucial, and indole derivatives have emerged as a promising chemical class. The introduction of halogen substituents, including chlorine, onto the indole ring is a key strategy for enhancing antifungal activity. Research on 3-indolyl-3-hydroxy oxindole derivatives revealed that the incorporation of chlorine or bromine at position 5 of both the 3-hydroxy-2-oxindole and indole rings was crucial for potent antifungal activity against various plant pathogenic fungi.
In another line of research, derivatives of amiloride, including hexamethylene amiloride (HMA) analogs, were investigated for their antifungal properties. A series of 6-(2-benzofuran) HMA analogs showed a significant increase in activity, up to 16-fold, against Cryptococcus neoformans. These compounds also demonstrated broad-spectrum activity against other fungal pathogens, including multidrug-resistant clinical isolates. While not direct derivatives of 6-chloro-1H-indol-4-amine, these findings underscore the importance of halogenated and complex heterocyclic structures in designing new antifungal agents.
Table 2: Antifungal Activity of Selected Indole Derivatives
| Compound Class | Fungal Strain(s) | Key Finding | Reference |
|---|---|---|---|
| 3-Indolyl-3-hydroxy oxindoles | Plant pathogenic fungi | Introduction of Cl or Br at position 5 is crucial for activity. | |
| 6-(2-benzofuran) HMA analogs | Cryptococcus neoformans, Candida spp. | Up to 16-fold increase in activity against C. neoformans. |
Tuberculosis remains a significant global health threat, necessitating the discovery of new and effective drugs. Indole-based compounds have shown considerable promise as antitubercular agents. Specifically, indole-2-carboxamide derivatives have been identified as potent inhibitors of the trehalose monomycolate transporter MmpL3, a crucial component of the Mycobacterium tuberculosis cell wall synthesis machinery.
One advanced analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, demonstrated excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. Further research into hybrid molecules combining indole and pyridine nuclei has also yielded potent compounds. A series of indole-pyridine derived hydrazides and hydrazide-hydrazones showed significant in vitro activity against the H37Rv strain of M. tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to the frontline drug isoniazid. Several of these compounds also retained appreciable activity against an isoniazid-resistant clinical isolate.
Table 3: Antitubercular Activity of Indole Derivatives
| Compound Class | M. tuberculosis Strain(s) | Mechanism/Activity | Reference |
|---|---|---|---|
| Indole-2-carboxamides | Drug-sensitive, MDR, XDR | MmpL3 inhibition; MIC of 0.012 µM for lead compound. | |
| Indole-pyridine derived hydrazides | H37Rv (INH-sensitive), CN-40 (INH-resistant) | MICs of 0.05-2 µg/mL against H37Rv; MICs of 2-5 µg/mL against CN-40. |
The quinoline scaffold, particularly the 4-amino-7-chloroquinoline core found in chloroquine, is a privileged structure in the design of antimalarial drugs. While not direct derivatives of this compound, research into related chloro-substituted heterocyclic compounds provides valuable insights. Hybrid molecules that combine the 4-aminoquinoline pharmacophore with other heterocyclic systems have been explored to combat drug-resistant Plasmodium falciparum.
Studies on 4-aminoquinoline-based hybrids have shown that the 7-chloro group is critical for activity, as it helps the drug accumulate in the parasite's acidic food vacuole. In a separate study, styrylquinoline analogues bearing various substituents at the C6 position were evaluated for their in vitro activity against the Dd2 strain of P. falciparum. This research demonstrates that modifications at the C6 position of a quinoline ring, analogous to the indole C6 position, can significantly impact antiplasmodial potency.
Anti-inflammatory Response Modulation
Indole and its derivatives have been extensively investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways through various mechanisms, including the inhibition of key enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), and the suppression of pro-inflammatory cytokine production.
A study on novel indole-2-one derivatives, designed based on the structure of the anti-inflammatory drug tenidap, showed potent inhibitory activity against the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. One of the lead compounds also provided significant protection against LPS-induced septic death in mouse models. Another series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the LPS-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. These findings highlight the potential of developing indole-based compounds as effective anti-inflammatory agents for acute inflammatory diseases.
Table 4: Anti-inflammatory Activity of Indole Derivatives
| Compound Class | Target/Model | Key Findings | Reference |
|---|---|---|---|
| Indole-2-one derivatives | LPS-stimulated RAW264.7 macrophages | Potent inhibition of TNF-α and IL-6 release. | |
| Oxindole conjugates | COX-2 and 5-LOX enzymes | Dual inhibitory activity with IC50 values of 0.0533 µM (COX-2) and 0.4195 µM (5-LOX) for the lead compound. | |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-stimulated RAW264.7 cells | Effective inhibition of NO, IL-6, and TNF-α production. |
Neurological and Receptor Modulatory Activities
The indole scaffold is a core component of many neuroactive molecules, including the neurotransmitter serotonin (B10506). Consequently, derivatives of indole, including chloro-indoles, have been explored for their ability to modulate various central nervous system (CNS) targets.
Research has identified chloro-indole derivatives as potent ligands for serotonin receptors. One such compound, D2AAK5, which contains a 6-chloro-3,4-dihydro-2H-1,5-benzodioxepine unit, was found to interact with both 5-HT1A and 5-HT2A receptors. Molecular modeling revealed a halogen bond between the chlorine atom of D2AAK5 and the side chain of asparagine 6.55 in the 5-HT2A receptor, and the compound was shown to have a beneficial effect on memory processes in a passive avoidance test.
Furthermore, chloro-indole analogues of synthetic cannabinoids have been synthesized and evaluated for their binding to the human cannabinoid receptor CB1 (hCB1). The position of the chlorine atom on the indole core significantly affected binding affinity. Chlorination at the C6 and C7 positions largely retained the high binding affinity of the parent compound, whereas substitution at the C4 and C5 positions reduced it.
In a different therapeutic area, a 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative was identified as a potent inhibitor of brain-type glycogen phosphorylase (PYGB), a potential target for treating ischemic brain injury. This compound was shown to exert a protective effect against hypoxia/reoxygenation injury in astrocytes by targeting PYGB.
Table 5: Neurological and Receptor Modulatory Activities of Chloro-Indole Derivatives
| Compound Class | Receptor/Target | Biological Activity/Finding | Reference |
|---|---|---|---|
| Chloro-indole derivative (D2AAK5) | Serotonin 5-HT2A Receptor | Forms halogen bond with Asn 6.55; shows beneficial effect on memory. | |
| 6-chloroindole (B17816) analogue of MDMB-CHMICA | Human Cannabinoid Receptor 1 (hCB1) | Retained high binding affinity relative to the parent compound. | |
| 5-chloro-N-phenyl-1H-indole-2-carboxamide | Brain-type Glycogen Phosphorylase (PYGB) | Potent inhibitor (IC50 = 90.27 nM); protects against astrocyte hypoxia/reoxygenation injury. |
Serotonin Receptor Modulation
Derivatives of the indole nucleus are well-established ligands for serotonin (5-HT) receptors, and the 6-chloro substitution plays a significant role in modulating their affinity and selectivity. Research into N1-azinylsulfonyl-1H-indoles as 5-HT6 receptor antagonists has shown that substitutions on the indole core affect receptor affinity. In one study, the rank order of affinity for a series of derivatives was 5-MeO > 5-H > 5-chloro > 6-chloro, indicating that while a 6-chloro substituent is tolerated, it may be less favorable than other substitutions in certain structural contexts nih.gov. However, other research has reported that a chloro substituent at the 6-position of the indole core is well-tolerated for 5-HT6 receptor affinity nih.gov.
The indole moiety is known to penetrate deep into the receptor cavity of serotonin receptors, interacting with hydrophobic microdomains nih.gov. For instance, the compound (S)-2(6-chloro-5-fluorindol-1-yl)-1-methylethylamine, also known as Ro60-0175, has been identified as a notable ligand in the study of serotonin receptors, particularly the 5-HT2C receptor researchgate.net. The specific substitution pattern, including the 6-chloro group, is critical for defining the ligand's interaction with the receptor's binding pocket and its resulting pharmacological profile nih.govmdpi.com. The design of multifunctional agents targeting Alzheimer's disease has also incorporated the 1-(phenylsulfonyl)-1H-indole fragment, which ensures high potency at 5-HT6 receptors mdpi.com.
Table 1: Effect of Indole Substitution on 5-HT6 Receptor Affinity
| Indole Substitution Position | Relative Affinity Rank Order | Reference |
|---|---|---|
| 5-MeO | 1 | nih.gov |
| 5-H | 2 | nih.gov |
| 5-chloro | 3 | nih.gov |
Cannabinoid Receptor (CB1) Allosteric Modulation
The indole scaffold is a cornerstone in the development of allosteric modulators for the cannabinoid type-1 (CB1) receptor, offering a therapeutic approach with potentially fewer side effects than orthosteric agonists. acs.orgrealmofcaring.org The first identified CB1 allosteric modulators were indole-2-carboxamide derivatives, such as ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) nih.govresearchgate.netnih.gov. Structure-activity relationship (SAR) studies have confirmed that the indole-2-carboxamide framework is an excellent scaffold for these modulators nih.gov.
Research has revealed that an electron-withdrawing group, such as a chloro or fluoro atom, at the C5 position of the indole ring is beneficial, though not essential, for CB1 allosteric activity nih.gov. While much of the foundational research focused on 5-substituted indoles, the principles guide the exploration of other substitution patterns. Allosteric modulators can be classified as positive (PAMs) or negative (NAMs), depending on whether they enhance or reduce the affinity and/or efficacy of orthosteric agonists nih.gov. For example, ORG27569 acts as a positive allosteric enhancer of agonist binding but functions as a NAM in terms of signaling nih.gov. The development of these modulators, including indole-2-sulfonamides, highlights the versatility of the indole core in targeting the CB1 receptor's allosteric site nih.gov.
Table 2: Key Structural Features of Indole-Based CB1 Allosteric Modulators
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| Indole Scaffold | Optimal for allosteric modulation | nih.gov |
| C5 Electron-Withdrawing Group (e.g., Chloro) | Beneficial for activity | nih.gov |
| C3 Substitution | No substitution or short alkyl chain preferred | nih.gov |
Histamine Receptor (H4R) Ligand Research
Indolecarboxamides have been extensively investigated as ligands for the histamine H4 receptor (H4R), a target for inflammatory and immune disorders. Detailed SAR studies on a large series of indolecarboxamide derivatives have provided valuable insights into the ligand-receptor interactions nih.govvu.nl. These studies have led to the development of predictive quantitative structure-activity relationship (QSAR) models, which have successfully identified novel H4R antagonists with activities comparable to initial lead compounds nih.govvu.nl.
The research has not only focused on receptor affinity but also on critical drug-like properties. Several of the newly synthesized analogs demonstrated excellent solubility and significantly increased metabolic stability in mouse liver microsomes nih.gov. These improved pharmacokinetic properties qualify them as potential candidates for in vivo studies, highlighting the importance of the indole scaffold in developing H4R-targeted therapeutics nih.gov.
Other Investigated Biological Activities
The versatile 6-chloro-1H-indole structure has been incorporated into ligands for a wide array of other pharmacologically important targets.
Potential in Diagnostic Agent Development
The 6-chloro-substituted heterocyclic core has been utilized in the development of radioligands for positron emission tomography (PET) imaging. These diagnostic agents primarily target the 18 kDa translocator protein (TSPO), which is overexpressed in activated microglia and astrocytes during neuroinflammation nih.gov. Consequently, TSPO has become a key biomarker for neurodegenerative disorders like Alzheimer's and Parkinson's disease nih.gov.
Compounds such as [11C]CLINME (2-(6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl)-N-ethyl-N-methylacetamide) are high-affinity TSPO ligands that have been radiolabeled for use in PET studies nih.govmdpi.com. PBR111, another potent TSPO ligand, also features a 6-chloro-substituted imidazo[1,2-a]pyridine core and has been deemed suitable for imaging TSPO expression in neurodegenerative conditions mdpi.com. The development of these agents underscores the utility of the chloro-substituted heterocyclic scaffold in creating effective tools for diagnosing central nervous system pathologies acs.org.
Modulators of Other Pharmacologically Relevant Targets (e.g., GABA-A, TSPO, MDM2, A2B AR, Keap1)
Translocator Protein (TSPO): As noted in the context of diagnostic agents, 6-chloro-substituted heterocyclic structures are prominent among high-affinity TSPO ligands mdpi.comnih.gov. TSPO is involved in mitochondrial functions, including cholesterol transport and steroid synthesis, and is a target for modulating mitochondrial stress and cell death pathways nih.govnih.gov.
Murine Double Minute 2 (MDM2): The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in oncology mdpi.com. Indole-based compounds have been developed as potent inhibitors of this protein-protein interaction mdpi.comnih.gov. Specifically, the 6-chloroindole moiety has been shown to fit into the hydrophobic cleft of MDM2, mimicking the interaction of p53's Trp23 residue nih.gov. In some designs, the chlorine atom helps to stabilize the ligand's binding at the bottom of the pocket nih.gov. Spirooxindole derivatives containing a 6"-chloro-oxindole component have also been discovered as highly potent MDM2 inhibitors with high binding affinities (Ki < 1 nM) and excellent oral pharmacokinetic profiles acs.org.
A2B Adenosine (B11128) Receptor (A2B AR): A2B AR antagonists are being pursued for the treatment of conditions like asthma, diabetes, and inflammation nih.govnih.gov. While xanthine-based structures are classic adenosine receptor antagonists, research has expanded to include a variety of non-xanthine heterocyclic scaffolds nih.gov. The exploration of diverse chemical structures, including indole derivatives, is an active area of research for identifying selective and potent A2B AR antagonists.
Kelch-like ECH-associated protein 1 (Keap1): Inhibiting the Keap1-Nrf2 protein-protein interaction is a promising strategy for combating diseases associated with chronic oxidative stress nih.govnih.gov. The indole scaffold is recognized as a valuable starting point for designing such inhibitors nih.govresearchgate.net. Molecular modeling and substructure searches have been used to identify indole derivatives that can disrupt the Keap1-Nrf2 complex, leading to the upregulation of antioxidant response element (ARE)-driven genes nih.govnih.gov. Docking simulations suggest that indole derivatives can form key interactions within the Keap1 binding cavity, and ongoing research aims to optimize these interactions to develop novel therapeutic agents nih.gov.
Table 3: Investigated Biological Targets for 6-Chloro-1H-indole Derivatives and Related Structures
| Target | Therapeutic Area/Application | Key Findings | References |
|---|---|---|---|
| Serotonin Receptors (5-HT6, 5-HT2C) | CNS Disorders | 6-chloro substitution is tolerated and modulates affinity. | nih.govresearchgate.net |
| Cannabinoid Receptor (CB1) | Neurological Disorders, Pain | Indole scaffold is optimal for allosteric modulation. | nih.govnih.gov |
| Histamine Receptor (H4R) | Inflammation, Immune Disorders | Indolecarboxamides are potent H4R antagonists with good DMPK properties. | nih.govvu.nl |
| Translocator Protein (TSPO) | Neuroinflammation Imaging, Diagnostics | 6-chloro-substituted heterocycles are high-affinity radioligands. | nih.govmdpi.com |
| MDM2 | Oncology | 6-chloroindole moiety mimics p53 binding to inhibit the MDM2 interaction. | nih.govacs.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Influence of the Chlorine Atom at the C-6 Position on Biological Activity
The presence of a chlorine atom at the C-6 position of the indole (B1671886) ring is a critical determinant of the biological activity of this class of compounds. Generally, the introduction of a halogen, such as chlorine, into a biologically active molecule can significantly modulate its properties. eurochlor.org In the context of indole derivatives, a chlorine substituent can exert a profound influence through a combination of electronic and steric effects.
The electron-withdrawing nature of the chlorine atom can alter the electron density distribution across the indole ring system. This modification can, in turn, affect the molecule's ability to participate in crucial intermolecular interactions, such as hydrogen bonding and π-π stacking, with biological targets. researchgate.net For instance, in a series of 6-substituted indole-3-glyoxylamides, the introduction of electron-withdrawing substituents at the C-6 position was found to enhance antiprion activity by up to an order of magnitude. This suggests that the electronic perturbation caused by the C-6 chloro group can be beneficial for certain biological activities.
The position of the halogen on the indole ring is also a key factor. While direct SAR studies on 6-chloro-1H-indol-4-amine are limited, research on other halogenated indoles indicates that the specific location of the halogen atom significantly impacts biological outcomes. This highlights the importance of the C-6 position for the observed activity of this particular scaffold.
Table 1: Influence of C-6 Substituents on Biological Activity in Related Indole Analogs
| Compound Series | C-6 Substituent | Observed Effect on Biological Activity |
| Indole-3-glyoxylamides | Electron-withdrawing groups (e.g., Cl) | Enhanced antiprion activity |
| Quinolines | 6-Chloro | Important for antimalarial activity |
Role of the Amine Group at the C-4 Position on Ligand-Receptor Interactions
The amine group at the C-4 position of the indole ring plays a pivotal role in mediating interactions with biological receptors. As a primary amine, this functional group can act as both a hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with amino acid residues within a receptor's binding pocket. nih.gov These hydrogen bonds are often critical for the affinity and selectivity of a ligand for its target.
In analogous heterocyclic compounds, such as 4-aminoquinolines and 4-aminoazaindoles, the amino group at the equivalent position is essential for their biological activity. nih.govmdpi.com For example, in certain antimalarial 4-aminoquinolines, the C-4 amino group is crucial for binding to the heme target in the parasite. mdpi.com Similarly, for a series of substituted 4-aminoazaindoles investigated as inhibitors of Trypanosoma brucei, the 4-amino group was a key feature for their potent activity. nih.gov
The basicity of the C-4 amine group is another important factor. This property influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with charged residues in the receptor binding site. Modifications to the amine group, such as alkylation or acylation, would be expected to significantly alter these properties and, consequently, the biological activity.
The interplay between the C-4 amine and the C-6 chloro substituent is also likely to be significant. The electron-withdrawing effect of the chlorine atom can influence the pKa of the amine group, thereby modulating its basicity and hydrogen bonding capacity. This electronic communication between the two substituents underscores the integrated nature of the SAR of the this compound scaffold.
Table 2: Importance of the C-4 Amino Group in Related Heterocyclic Scaffolds
| Compound Class | Role of the C-4 Amino Group |
| 4-Aminoquinolines | Essential for antimalarial activity; involved in target binding. mdpi.com |
| 4-Aminoazaindoles | Key for potent inhibition of Trypanosoma brucei. nih.gov |
Impact of Substitutions on the Indole Ring and Fused Phenyl Ring
While the 6-chloro and 4-amino groups are defining features of this scaffold, substitutions at other positions on the indole ring (C-2, C-3, C-5, and C-7) can further modulate biological activity. The indole nucleus is a privileged structure in medicinal chemistry, and its various positions offer opportunities for synthetic modification to fine-tune pharmacological properties.
C-2 and C-3 Positions: These positions on the pyrrole (B145914) moiety of the indole are often susceptible to substitution. Introducing small alkyl or aryl groups at C-2 can influence the steric profile of the molecule and may lead to enhanced binding affinity if the substituent can occupy a hydrophobic pocket within the receptor. The C-3 position is also a common site for modification, and the introduction of various functional groups can lead to derivatives with diverse biological activities.
C-5 and C-7 Positions: Modifications on the fused phenyl ring, at the C-5 and C-7 positions, can also have a significant impact. The introduction of additional substituents at these positions can alter the electronic properties and lipophilicity of the molecule. For example, the presence of a substituent at the C-5 or C-7 position could sterically influence the orientation of the C-4 amino group, thereby affecting its interaction with the receptor.
The nature of the substituents at the C-2, C-3, C-5, and C-7 positions can have a profound effect on both the potency and selectivity of this compound analogs.
Potency: The introduction of functional groups that can form additional favorable interactions with the target receptor can lead to an increase in biological potency. For example, a substituent capable of forming a hydrogen bond or a salt bridge could significantly enhance binding affinity. Conversely, bulky substituents that cause steric clashes within the binding site would likely decrease potency.
Selectivity: Selectivity for a particular biological target over others is a critical aspect of drug design. By strategically placing substituents at different positions on the indole ring, it is possible to exploit subtle differences in the binding pockets of related receptors. For instance, a substituent that is well-tolerated in the binding site of the desired target but causes a steric hindrance in the binding site of an off-target receptor can lead to improved selectivity.
Table 3: General Effects of Substitutions on Indole Derivatives
| Position of Substitution | Potential Impact on Biological Properties |
| C-2 | Steric bulk can influence binding and selectivity. |
| C-3 | A versatile position for introducing diverse functional groups to modulate activity. |
| C-5 | Can alter lipophilicity and electronic properties; may influence the C-4 amine orientation. |
| C-7 | Can sterically and electronically modulate the properties of the molecule. |
Conformational Analysis and Molecular Recognition
The three-dimensional conformation of this compound and its derivatives is crucial for their molecular recognition by biological targets. The indole ring itself is a planar and rigid structure, which provides a well-defined scaffold for the presentation of the key pharmacophoric features—the C-6 chlorine and the C-4 amine group.
Conformational analysis studies, often performed using computational methods, can provide insights into the preferred spatial arrangement of the molecule and how different substituents might influence this. The orientation of the C-4 amino group relative to the indole ring plane is of particular interest, as this will dictate its ability to engage in directional hydrogen bonds with a receptor.
Molecular recognition is the process by which a ligand binds to its biological target. For this compound derivatives, this process is likely to be driven by a combination of interactions:
Hydrogen Bonding: The C-4 amino group is a primary site for hydrogen bonding.
Halogen Bonding: The C-6 chlorine atom may participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in ligand-receptor binding.
Hydrophobic Interactions: The indole ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in the binding pocket.
Understanding the conformational preferences and the key molecular recognition features of this scaffold is essential for the rational design of new analogs with improved biological profiles. Molecular modeling and docking studies can be employed to visualize how these molecules fit into the active site of a target protein, providing a structural basis for the observed SAR.
Medicinal Chemistry and Drug Design Rationales for 6 Chloro 1h Indol 4 Amine Scaffolds
Utilization as a Privileged Scaffold and Pharmacophore in Drug Discovery
The indole (B1671886) ring system is widely recognized as a "privileged scaffold" in drug discovery. This designation is attributed to its ability to serve as a versatile template for designing ligands that can bind to a diverse range of biological targets with high affinity. The indole core is present in numerous natural products, neurotransmitters like serotonin (B10506), and a wide array of approved drugs.
The 6-chloro-1H-indol-4-amine structure incorporates key features that enhance its pharmacophoric potential. The indole nitrogen can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking and hydrophobic interactions with protein targets. The specific placement of the chloro and amino groups further refines its properties:
6-Chloro Substitution: The electron-withdrawing nature of the chlorine atom at the 6-position can modulate the electron density of the indole ring, influencing its pKa and binding interactions. Halogen substitutions, particularly chlorine, are known to enhance the affinity of ligands for their targets, as seen in structure-activity relationship (SAR) studies of various scaffolds like 1-phenylbenzazepines. nih.gov In some cases, halogenation can increase the potency of compounds. mdpi.com
4-Amino Group: The amino group at the 4-position provides a crucial hydrogen bond donor and acceptor site. This functionality can form key interactions within the binding pockets of enzymes, such as kinases, making it a critical feature for establishing ligand-target engagement. The 4-amino substitution pattern is found in various kinase inhibitors, where it often interacts with the hinge region of the kinase domain. nih.gov
These combined features make the this compound moiety a potent pharmacophore—a specific arrangement of functional groups responsible for a molecule's biological activity. It has been successfully employed as a core structure for developing inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. mdpi.comnih.gov
Lead Compound Identification and Optimization Strategies
The process of drug discovery often begins with the identification of a "hit" compound from a high-throughput screen, which is then developed into a "lead" compound. A lead compound demonstrates promising activity but typically requires further refinement to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold serves as an excellent starting point for such lead optimization efforts.
Optimization strategies focus on systematic modifications of the lead structure to establish a robust Structure-Activity Relationship (SAR). For a lead compound based on the this compound core, medicinal chemists would explore modifications at several key positions:
Indole Nitrogen (N1): Alkylation or acylation at this position can alter the compound's solubility, metabolic stability, and ability to form hydrogen bonds.
Amino Group (N4): Substitutions on the amino group can introduce new interaction points, enhance selectivity, and modulate basicity. This position is often used to link to other molecular fragments to explore different regions of the target's binding site.
Other Ring Positions (e.g., C2, C3, C5, C7): Introducing various substituents on the indole ring can fine-tune the electronic properties and steric profile of the molecule, leading to improved target affinity and selectivity.
A hypothetical lead optimization program for a this compound-based kinase inhibitor might involve synthesizing a library of analogs with diverse substituents to probe the chemical space around the core scaffold. The biological activity of these analogs would then be systematically evaluated.
| Compound ID | Core Scaffold | Modification Site | Substituent (R) | Biological Activity (IC₅₀, nM) | Optimization Rationale |
|---|---|---|---|---|---|
| Lead-01 | This compound | N4 | -H | 500 | Initial lead compound. |
| Analog-A1 | This compound | N4 | -Methyl | 450 | Probing steric tolerance at N4. |
| Analog-A2 | This compound | N4 | -Cyclopropyl | 250 | Introducing conformational rigidity. |
| Analog-A3 | This compound | N4 | -Phenyl | 150 | Exploring potential π-stacking interactions. |
| Analog-B1 | This compound | N1 | -Methyl | 300 | Blocking H-bond donation at N1. |
| Analog-C1 | This compound | C2 | -Methyl | 400 | Investigating steric effects near the core. |
Design of Hybrid Pharmacophore-Based Agents
Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophoric units into a single molecule. The goal is to create a hybrid compound with an improved activity profile, potentially targeting multiple biological pathways or exhibiting enhanced affinity for a single target. The this compound scaffold is an ideal candidate for inclusion in such hybrid designs due to its well-defined pharmacophoric features.
For example, the indole core could be linked to another heterocyclic system known for a complementary biological activity. This approach has been used to combine carbazole (B46965) (a related indole isostere) and 1,3,4-oxadiazole scaffolds to generate novel antimicrobial agents. mdpi.com Similarly, a this compound moiety could be covalently linked to a pharmacophore known to inhibit a different target involved in a disease pathway, creating a multi-targeted agent.
Design Strategy for a Hybrid Kinase Inhibitor:
Scaffold 1: this compound, targeting the ATP-binding site of a primary kinase.
Linker: A flexible or rigid linker (e.g., amide, ether, or simple alkyl chain) to connect the two pharmacophores at an appropriate distance and orientation.
Scaffold 2: A different pharmacophore, such as a pyrazole or quinazoline, known to interact with an allosteric site on the same kinase or a different kinase in a related signaling cascade.
This strategy can lead to compounds with enhanced potency, improved selectivity, and potentially a lower propensity for developing drug resistance. nih.gov
Computational Chemistry in Drug Design
Computational chemistry provides powerful tools to accelerate the drug design process, offering insights into molecular interactions and predicting the activity of novel compounds before their synthesis.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies are invaluable for understanding how these molecules interact with the active site of their target, such as a protein kinase.
In a typical docking simulation, a 3D model of the target protein is used to create a virtual binding pocket. The synthesized or designed ligands are then computationally "docked" into this pocket, and a scoring function estimates the binding affinity (e.g., in kcal/mol). The results can:
Predict Binding Modes: Visualize how the ligand fits into the active site. For a this compound derivative targeting a kinase, docking might show the 4-amino group forming hydrogen bonds with the hinge region residues, a classic interaction for ATP-competitive inhibitors.
Explain SAR Data: Provide a structural rationale for why certain modifications increase or decrease activity.
Guide Further Design: Identify empty pockets or potential new interaction sites that can be exploited by modifying the ligand structure.
Docking studies on related indole derivatives have successfully elucidated key interactions with target enzymes, guiding the design of more potent inhibitors. nih.govresearchgate.net
| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Observed Interactions |
|---|---|---|---|---|
| This compound | Kinase X (e.g., 3F6X) | -7.5 | Met101, Glu85 | H-bond with hinge region |
| N4-phenyl analog | Kinase X (e.g., 3F6X) | -8.9 | Met101, Glu85, Phe150 | H-bond, π-π stacking |
| N1-methyl analog | Kinase X (e.g., 3F6X) | -7.2 | Met101 | Reduced H-bonding potential |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For a set of this compound analogs, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.
The process involves:
Data Collection: Assembling a dataset of synthesized analogs with their measured biological activities (e.g., IC₅₀ values).
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include physicochemical properties (e.g., LogP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). mdpi.com
Model Generation: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that relates the descriptors to the biological activity.
Model Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external test sets of compounds.
A validated QSAR model can be highly valuable for prioritizing which new analogs to synthesize, thereby saving time and resources. For instance, a QSAR study on indole derivatives as MAO inhibitors identified that steric and electrostatic fields were key contributors to their activity, providing a predictive framework for designing new inhibitors. nih.gov The resulting models can offer crucial insights into the structural requirements for optimal biological activity. nih.gov
Analytical Methodologies for Characterization in Research
Spectroscopic Techniques in Structural Elucidation
Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized or isolated compounds. By probing how the molecule interacts with electromagnetic radiation, researchers can map its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. For 6-chloro-1H-indol-4-amine, both ¹H NMR and ¹³C NMR are employed to assign all proton and carbon signals.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the chemical shifts (δ) of protons are influenced by their local electronic environment. libretexts.org Protons on the aromatic and heterocyclic rings of this compound are expected to appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effects of the aromatic system. libretexts.org The proton on the indole (B1671886) nitrogen (N-H) usually appears as a broad singlet at a further downfield position and its signal can disappear upon addition of D₂O, which helps in its identification. libretexts.org The protons of the primary amine group (-NH₂) also tend to be broad and their chemical shift is concentration-dependent. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The eight carbon atoms of this compound will give rise to distinct signals. Carbons bonded to electronegative atoms like chlorine and nitrogen are deshielded and their signals appear further downfield. libretexts.orglibretexts.org For instance, the carbon atom C6, directly attached to the chlorine, and C4, attached to the amine group, would show significant shifts. mdpi.com The chemical shifts of carbons in the indole ring system are well-documented and provide a reliable basis for structural confirmation. clockss.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| N1-H | ~11.0 (broad s) | - | Indole N-H, exchangeable with D₂O. |
| C2-H | ~7.0 (t) | ~122 | |
| C3-H | ~6.5 (t) | ~100 | |
| C4 | - | ~140 | Carbon attached to -NH₂. |
| C5-H | ~6.6 (d) | ~115 | |
| C6 | - | ~125 | Carbon attached to -Cl. |
| C7-H | ~7.2 (d) | ~120 | |
| C3a | - | ~128 | Bridgehead carbon. |
| C7a | - | ~135 | Bridgehead carbon. |
| -NH₂ | ~4.5 (broad s) | - | Amine protons, exchangeable with D₂O. |
Note: These are predicted values based on the analysis of indole and substituted aniline (B41778) derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₈H₇ClN₂), the molecular weight is approximately 166.61 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 168, with an intensity about one-third that of the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.
The fragmentation of the molecular ion provides further structural evidence. Common fragmentation pathways for indoles involve the loss of small molecules like HCN. For this compound, key fragmentation could involve the loss of the amino group or cleavage of the heterocyclic ring. The fragmentation pattern of the closely related 6-chloroindole (B17816) shows a strong molecular ion peak, indicating a stable aromatic system. nist.gov
Table 2: Expected Mass Spectrometry Data for this compound
| m/z Value | Relative Intensity | Identity |
| 166 | High | [M]⁺ (with ³⁵Cl), Molecular Ion |
| 168 | ~33% of M⁺ | [M+2]⁺ (with ³⁷Cl), Isotope Peak |
| 131 | Moderate | [M - Cl]⁺ |
| 139 | Moderate | [M - HCN]⁺ |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for related indole compounds.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz
The IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. wpmucdn.comorgchemboulder.com A separate, often broader, band for the indole N-H stretch is also expected in this region. libretexts.org
N-H Bending: A medium to strong absorption band between 1580-1650 cm⁻¹ is characteristic of the scissoring (bending) vibration of the primary amine group. orgchemboulder.com
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration for an aromatic C-N bond is expected to produce a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com
C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine N-H Asymmetric Stretch | ~3450 | Medium |
| Amine N-H Symmetric Stretch | ~3350 | Medium |
| Indole N-H Stretch | ~3400 | Medium, Broad |
| Amine N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium |
| Aromatic C-N Stretch | 1250 - 1335 | Strong |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Chromatographic Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of a compound and for its preparative isolation. rsc.org For a compound like this compound, a reverse-phase HPLC method is commonly employed. aga-analytical.com.pl
In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic or acetic acid) to ensure the amine is protonated and produces sharp peaks. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for research applications. lookchem.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction, to determine the number of components in a mixture, and to find an appropriate solvent system for a larger-scale separation. chemistryhall.com
For this compound, the stationary phase is typically silica (B1680970) gel coated on a glass or aluminum plate. aga-analytical.com.pl The mobile phase (eluent) is a mixture of organic solvents, with the polarity adjusted to achieve good separation; a common system might be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent like ethyl acetate (B1210297) or methanol.
After the plate is developed, the spots are visualized. Since indole derivatives are often UV-active, they can be seen as dark spots under a UV lamp (at 254 nm). aga-analytical.com.pl Additionally, specific chemical stains can be used for visualization. Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) is a classic stain that reacts with indoles to produce a characteristic purple or blue-colored spot, making it a highly specific method for detection.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets for Indole (B1671886) Derivatives
The versatility of the indole nucleus allows it to interact with a multitude of biological targets, a characteristic that is expected to extend to derivatives like 6-chloro-1H-indol-4-amine. Historically, indole-based compounds have been investigated for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.com Future research will likely focus on identifying novel and specific protein targets for which this compound and its subsequent analogs could show high affinity and selectivity.
Key areas of exploration include:
Kinases: Protein kinases are a major class of drug targets, particularly in oncology. nih.gov The indole scaffold is a common feature in many kinase inhibitors. nih.gov Investigating the inhibitory potential of this compound against a broad panel of kinases could uncover novel therapeutic opportunities. For instance, related chloro-substituted indazole derivatives have been evaluated as inhibitors of Protein Kinase B (Akt). nih.gov
Epigenetic Targets: There is growing interest in developing drugs that target epigenetic modulators like histone deacetylases (HDACs) and methyltransferases. Indole derivatives have shown promise in this area, and future studies could assess the activity of this compound against these targets.
Receptors: Indole-containing molecules are known to interact with various receptors, including dopamine and serotonin (B10506) receptors. Structure-activity relationship (SAR) studies on related 6-chloro-1-phenylbenzazepine analogs have been conducted to explore their affinity for the dopamine D1 receptor. nih.govcuny.edu Screening this compound against a diverse array of G-protein coupled receptors (GPCRs) and ion channels could reveal unexpected biological activities.
Development of Multi-targeted Agents
The complexity of diseases such as cancer and neurodegenerative disorders has highlighted the limitations of the "one-compound-one-target" approach, leading to a shift towards multi-targeted agents. nih.gov These agents can simultaneously modulate multiple signaling pathways, potentially offering enhanced efficacy and a reduced likelihood of drug resistance. nih.gov
The indole scaffold is particularly well-suited for the design of multi-targeted drugs due to its ability to be functionalized at various positions. nih.gov Starting with the this compound core, medicinal chemists can design hybrid molecules that incorporate pharmacophores known to interact with different targets. This strategy aims to create synergistic effects where the combined action of the hybrid molecule is greater than the sum of its individual components. nih.gov For example, an indole derivative could be designed to inhibit both a key protein kinase and a growth factor receptor involved in tumor progression. nih.gov
Table 1: Potential Target Combinations for Multi-Targeted Indole Derivatives
| Target Class 1 | Target Class 2 | Therapeutic Area | Rationale |
|---|---|---|---|
| Protein Kinase (e.g., EGFR) | Growth Factor Receptor (e.g., VEGFR) | Oncology | Simultaneously inhibit tumor cell proliferation and angiogenesis. |
| Enzyme (e.g., IDO1) | Immune Checkpoint (e.g., PD-L1) | Immuno-oncology | Modulate the tumor microenvironment and enhance anti-tumor immunity. |
| GPCR (e.g., 5-HT Receptor) | Enzyme (e.g., MAO) | Neurology | Address multiple pathways involved in mood and cognitive disorders. |
Advancements in Synthetic Accessibility for Scalable Production
For any promising compound to move from the laboratory to clinical application, a robust and scalable synthetic route is essential. Research into the synthesis of polysubstituted indoles is ongoing, with a focus on developing efficient, cost-effective, and environmentally friendly methods. mdpi.comnih.gov
Future efforts in this area for this compound and its derivatives will likely concentrate on:
Novel Catalytic Methods: The use of metal catalysts (e.g., palladium, copper, nickel) has revolutionized the synthesis of heterocyclic compounds, including indoles. acs.orgacs.org Developing new catalytic systems that allow for the precise and efficient construction of the substituted indole core from readily available starting materials is a key objective.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. Adapting synthetic routes for this compound to flow chemistry could significantly streamline its production.
Green Chemistry Principles: Future synthetic strategies will increasingly incorporate green chemistry principles, such as using less hazardous solvents, reducing waste, and improving atom economy. organic-chemistry.org This includes exploring electrochemical synthesis methods that can avoid the need for chemical oxidants. organic-chemistry.org
Integration of Artificial Intelligence and Machine Learning in Indole Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery. ijpsjournal.commdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the identification and optimization of new drug candidates. acs.orgnih.gov
In the context of this compound, AI and ML can be applied in several ways:
Target Prediction and Virtual Screening: AI algorithms can predict the potential biological targets of this compound by analyzing its structural features and comparing them to databases of known drug-target interactions. acs.orgnih.gov This can help prioritize experimental screening efforts. Virtual screening of large compound libraries can also identify other indole derivatives with potentially higher activity. mbios.org
De Novo Drug Design: Generative AI models can design novel indole-based molecules with desired properties, such as high potency for a specific target and favorable pharmacokinetic profiles. mbios.org These models can explore a vast chemical space to propose new structures that may not be conceived through traditional medicinal chemistry approaches.
Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives. nih.gov This allows for the early identification of compounds with potential liabilities, reducing the rate of attrition in later stages of drug development.
Table 2: Applications of AI/ML in the Drug Discovery Pipeline for Indole Derivatives
| Stage | AI/ML Application | Potential Impact |
|---|---|---|
| Target Identification | Analysis of 'omics' data | Identify novel disease-associated targets for indole compounds. |
| Hit Identification | Virtual screening of compound libraries | Accelerate the discovery of initial active compounds. |
| Lead Optimization | Predictive ADMET modeling, QSAR analysis | Guide the design of derivatives with improved efficacy and safety profiles. |
| Preclinical Development | Biomarker discovery | Identify patient populations most likely to respond to treatment. |
By leveraging these advanced computational approaches, the development of therapeutic agents based on the this compound scaffold can be made more efficient and targeted, ultimately increasing the probability of translational success.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 6-chloro-1H-indol-4-amine, and how can reaction conditions be optimized?
- Answer : The synthesis of this compound typically involves palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution on pre-functionalized indole scaffolds. Optimization includes testing catalysts (e.g., Pd(OAc)₂ with Xantphos), solvent polarity (DMF or toluene), and temperature (80–120°C). Post-synthesis, purity should be confirmed via HPLC (>95%) and NMR (¹H/¹³C) to detect regioisomeric impurities. For structural validation, X-ray crystallography using SHELX software is recommended .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the indole backbone and substituent positions (e.g., NH proton at δ 10–12 ppm, aromatic protons).
- HRMS : For molecular weight validation (expected [M+H]⁺ at m/z 167.05).
- FT-IR : To identify N-H stretches (~3400 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹).
- X-ray crystallography : Resolve ambiguities in regiochemistry; SHELXL refinement ensures precise bond-length/angle analysis .
Q. How does the chloro-amine substitution pattern affect the compound’s solubility and stability?
- Answer : The electron-withdrawing Cl at position 6 reduces solubility in polar solvents (e.g., water) but enhances stability against oxidation. The amine at position 4 allows for salt formation (e.g., HCl salts) to improve aqueous solubility. Stability studies under varying pH (1–13) and temperatures (25–60°C) are critical; use UV-Vis spectroscopy to monitor degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C-6 chloro group’s σ* orbital (LUMO+1) is susceptible to nucleophilic attack. Solvent effects (PCM models) and transition-state analysis (NEB method) further refine activation energies for reaction optimization .
Q. What strategies address contradictory biological activity data for this compound derivatives in antimicrobial assays?
- Answer : Discrepancies may arise from:
- Purity : Impurities >2% can skew results; validate via LC-MS.
- Assay conditions : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and solvent controls (DMSO ≤1%).
- Structural analogs : Compare with 5-chloro-1H-indol-6-amine (CAS 873055-23-3) to isolate substituent effects .
Replicate studies in triplicate and apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) .
Q. What crystallographic challenges arise in resolving this compound derivatives, and how can they be mitigated?
- Answer : Challenges include:
- Disorder in the indole ring : Use low-temperature (100 K) data collection to reduce thermal motion.
- Twinned crystals : Apply SHELXD for structure solution and Olex2 for refinement.
- Hydrogen bonding ambiguity : Neutron diffraction or Hirshfeld surface analysis clarifies NH∙∙∙Cl interactions .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
